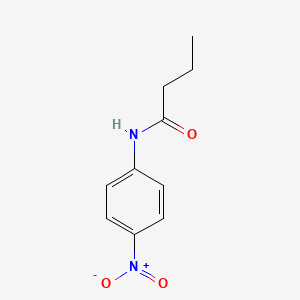

N-(4-nitrophenyl)butanamide

Description

Significance within N-Aryl Butanamide Chemistry

Within the broader class of N-aryl butanamides, N-(4-nitrophenyl)butanamide holds particular significance primarily as a model substrate in enzymology. The amide bond in its structure is susceptible to enzymatic cleavage. This hydrolysis releases p-nitroaniline, a chromogenic compound that can be easily detected and quantified spectrophotometrically. researchgate.net This property makes this compound an excellent tool for activity assays, especially for screening and characterizing enzymes with amidase or nylonase activity. researchgate.net

Historical Context of N-Aryl Amide Synthetic Methodologies

The synthesis of amides is one of the most fundamental reactions in organic chemistry, and the methods for forming N-aryl amides have evolved significantly over time. acs.orgnih.gov Historically, the preparation of aromatic amides involved straightforward reactions between aromatic amines and carboxylic acids or their activated derivatives, such as acyl chlorides. numberanalytics.com

The development of transition-metal-catalyzed cross-coupling reactions revolutionized the field, offering milder conditions and greater functional group tolerance. Key historical methodologies include:

Ullmann Condensation: One of the earliest methods, typically requiring high temperatures and the use of a copper catalyst to couple an aryl halide with an amine or amide. rsc.org

Buchwald-Hartwig Amination: A major advancement that utilizes palladium catalysts with specialized phosphine (B1218219) ligands to form C-N bonds between aryl halides (or triflates) and amines/amides under much milder conditions than the Ullmann reaction. rsc.orgsyr.edu This method has become a cornerstone of modern organic synthesis. syr.edu

Umpolung Amide Synthesis (UmAS): A more recent, conceptually different approach that reverses the traditional polarity of the reactants. acs.orgnih.gov This method avoids the use of an electrophilic acyl donor, which can be prone to causing epimerization (loss of stereochemical purity) when synthesizing chiral amides. acs.orgnih.gov While initially limited, recent developments have extended its use to the synthesis of N-aryl amides, representing a significant innovation in the field. acs.org

Table 2: Overview of Selected N-Aryl Amide Synthetic Methodologies

| Methodology | Catalyst/Reagents | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Traditional Acylation | None or Acid/Base | Aromatic Amines + Acyl Chlorides/Anhydrides | Often simple and direct; can have harsh conditions and limited functional group tolerance. numberanalytics.com |

| Ullmann Condensation | Copper Catalyst | Aryl Halides + Amides/Amines | Historically significant; often requires high temperatures. rsc.org |

| Buchwald-Hartwig Amination | Palladium Catalyst + Ligand | Aryl Halides/Triflates + Amides/Amines | Broad scope, high efficiency, and mild reaction conditions; a widely used modern method. rsc.orgsyr.edu |

| Umpolung Amide Synthesis (UmAS) | Brønsted Base | α-halonitroalkanes + N-aryl hydroxylamines | Avoids epimerization-prone intermediates; useful for synthesizing enantiopure chiral amides. acs.orgnih.gov |

Scope of Current Academic Investigations Pertaining to this compound

Current academic research involving this compound is largely centered on its application in biocatalysis and synthetic chemistry.

A significant area of investigation is its use as a substrate to discover and engineer enzymes capable of degrading polyamides like nylon. researchgate.net Nylon is a synthetic polymer known for its resistance to biodegradation, and finding enzymes that can break its amide bonds is a major goal for developing bio-based recycling methods. researchgate.net In these studies, a library of potential nylon-hydrolyzing enzymes (nylonases) is screened for activity against this compound. The hydrolysis of the compound's amide bond, leading to the release of p-nitroaniline, serves as a rapid and reliable indicator of enzymatic activity. researchgate.net

Table 3: Example of an Enzymatic Hydrolysis Assay using this compound

| Parameter | Condition |

|---|---|

| Substrate | This compound (N4NB) researchgate.net |

| Substrate Concentration | 0.5 mM researchgate.net |

| Enzyme Concentration | 2 µM researchgate.net |

| Reaction Buffer | 100 mM Sodium Phosphate (B84403) (NaPi), pH 7.5, 150 mM NaCl researchgate.net |

| Temperature | 30 °C researchgate.net |

| Detection Method | Spectrophotometric monitoring of p-nitroaniline (p-NA) release at 410 nm researchgate.net |

| Products | p-nitroaniline (p-NA) and butyric acid (BA) researchgate.net |

Beyond its role in enzyme assays, this compound continues to be employed as a building block in organic synthesis. Researchers utilize its structure as a scaffold to create more elaborate molecules. For example, it has been used as a reactant in Lewis acid-catalyzed reactions to produce polysubstituted furans, demonstrating its utility in constructing complex heterocyclic systems. rsc.org It has also been used in the multi-step synthesis of novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety, which were then evaluated for potential anti-inflammatory properties by measuring their effect on IL-6 and IL-1β mRNA expression. nih.gov

Structure

3D Structure

Properties

CAS No. |

54191-12-7 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H12N2O3/c1-2-3-10(13)11-8-4-6-9(7-5-8)12(14)15/h4-7H,2-3H2,1H3,(H,11,13) |

InChI Key |

YATAVUWVWRFIRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation of N 4 Nitrophenyl Butanamide

Transformations of the Nitro Group

The nitro group attached to the phenyl ring is highly susceptible to reduction and can participate in electron transfer processes. These reactions are fundamental for converting N-(4-nitrophenyl)butanamide into its corresponding amino derivatives or other functionalized molecules.

One of the most significant transformations of this compound is the catalytic reduction of its nitro group to an amino group, yielding N-(4-aminophenyl)butanamide. sigmaaldrich.com This reaction is a cornerstone in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating and nucleophilic one, opening up numerous possibilities for further derivatization.

The reduction is commonly achieved through catalytic hydrogenation. researchgate.netrsc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.netnih.gov The reaction proceeds by the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The process is highly efficient and chemoselective, often leaving other functional groups like the amide bond intact. Alternative reducing systems, such as iron in acetic acid, have also been employed successfully for the reduction of related nitrophenyl amides. nih.gov

Research on the hydrogenation of similar molecules, like N-4-nitrophenyl nicotinamide, has been conducted in micro-packed bed reactors using stabilized palladium nanoparticle catalysts to achieve quantitative and selective conversion to the amine. rsc.org These studies highlight the robustness and industrial applicability of this transformation.

Table 1: Representative Conditions for Catalytic Reduction of Aromatic Nitro Groups This table presents common conditions for the reduction of aromatic nitro groups in molecules structurally related to this compound, as specific yield data for the target compound is not extensively published.

| Catalyst | Hydrogen Source | Solvent | Typical Substrate | Product | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Ethanol (B145695) / Methanol | N-(4-nitrophenyl)-substituted benzamides | N-(4-aminophenyl)-substituted benzamides | researchgate.net |

| Iron (Fe) powder | Acetic Acid (AcOH) | Ethanol/Water | N-(4-nitrophenyl)-substituted amides | N-(4-aminophenyl)-substituted amides | nih.gov |

| Pd Nanoparticles | H₂ (gas) | Not specified | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide | rsc.org |

The nitrophenyl moiety of this compound is a potent electron acceptor, enabling it to participate in electron transfer reactions. This reactivity is particularly evident in electrochemical studies. The electrochemical reduction of materials containing a 4-nitrophenyl group demonstrates a distinct, irreversible cathodic peak corresponding to the reduction of the nitro group to an amino group. researchgate.net This process involves the direct transfer of electrons from an electrode surface to the molecule, initiating the reduction cascade. In one study, a 4-nitrophenyl-functionalized surface was fully reduced to a 4-aminophenyl film in a single electrochemical scan, confirming the efficiency of the electron transfer process. researchgate.net

While specific photochemical studies on this compound are not widely documented, the general behavior of nitrophenyl compounds suggests potential for photoreactivity. Such reactions often involve the excitation of the nitro group to a triplet state, which can then abstract a hydrogen atom or participate in further electron transfer processes.

Catalytic Reduction of the Nitro Group to Amino Derivatives

Reactivity at the Amide Linkage

The amide bond in this compound, while generally stable, is a key site for reactivity, particularly through cleavage reactions. Its reactivity is influenced by the delocalization of the nitrogen lone pair into the carbonyl group, which makes the amide nitrogen less nucleophilic and the carbonyl carbon less electrophilic compared to other carbonyl compounds.

Direct nucleophilic substitution at the amide nitrogen (N-alkylation) is challenging due to the reduced nucleophilicity of the nitrogen atom. While such reactions are known for some amides, they often require strong bases and reactive electrophiles. For structurally similar compounds like N-(4-fluorophenyl)butanamide, N-alkylation is considered a potential, though not primary, reaction pathway. vulcanchem.com In the case of this compound, the strong electron-withdrawing effect of the nitro group further decreases the electron density on the amide nitrogen, making reactions like N-alkylation even less favorable compared to its non-nitrated analogs. Consequently, derivatization typically occurs via other routes, such as reduction of the nitro group followed by reaction at the newly formed amino group.

The most significant reaction at the amide linkage of this compound is its cleavage through hydrolysis. This compound serves as a crucial model substrate for studying the activity of amidase and nylonase enzymes, which are capable of breaking amide bonds. vulcanchem.com The enzymatic hydrolysis of this compound yields butyric acid and p-nitroaniline. The release of p-nitroaniline, a chromophoric compound, can be easily monitored spectrophotometrically, making it an ideal assay for enzyme activity. nih.govnih.gov

The mechanism of this enzymatic hydrolysis, particularly by serine hydrolases, proceeds in two main stages:

Acylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the amide's carbonyl carbon. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, breaking the C-N bond and releasing p-nitroaniline. An acyl-enzyme intermediate is formed, where the butyryl group is covalently attached to the serine residue. nih.govmdpi.com

Deacylation: A water molecule enters the active site and, activated by a catalytic histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release butyric acid and regenerate the free enzyme. nih.gov

Studies have identified numerous enzymes with the ability to hydrolyze this compound, showcasing a range of efficiencies.

Table 2: Examples of Enzymes Catalyzing the Hydrolysis of this compound

| Enzyme / Class | Source Organism / Type | Key Feature | Reference |

|---|---|---|---|

| Amidase (Bs2) | Bacillus subtilis | A promiscuous hydrolase studied for its amidase activity. | researchgate.net |

| Nylonase (NylB-type) | Various bacteria | Serine hydrolases known to degrade nylon oligomers. | nih.gov |

| Polyamidase (NfPolyA) | Nocardia farcinica | Exhibits high activity towards amide bond hydrolysis. | nih.gov |

| Metagenomic Amidases (UMG-SP) | Metagenomic libraries | Showed some of the highest levels of hydrolysis activity in screens. | nih.gov |

Nucleophilic Substitution Reactions Involving the Amide Moiety

Functional Group Interconversions and Derivatization Strategies

This compound is a versatile platform for creating more complex molecules through various functional group interconversions and derivatization strategies.

The primary synthetic route to this compound itself is a key transformation, involving the acylation of 4-nitroaniline (B120555) with an activated form of butyric acid, such as butanoyl chloride or butyric anhydride (B1165640).

The most prominent derivatization strategy begins with the reduction of the nitro group to N-(4-aminophenyl)butanamide, as detailed in section 3.1.1. The resulting primary aromatic amine is a potent nucleophile that can undergo a wide array of subsequent reactions. For instance, this amino group can be acylated with other carboxylic acids or their derivatives to form more complex diamides. This approach has been used in the synthesis of analogues of DNA methyltransferase inhibitors, where N-(4-aminophenyl)butanamide derivatives are coupled with other aromatic acid chlorides. nih.gov Similarly, it can be reacted with protected amino acids, like N-Boc-γ-aminobutyric acid, to build peptide-like structures. nih.gov

Other potential derivatization strategies, inferred from the reactivity of similar molecules, could involve reactions at the butanamide side chain. For example, the α-carbon to the carbonyl group could potentially be functionalized, such as via bromination, as seen in related compounds.

Spectroscopic and Structural Characterization of N 4 Nitrophenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of N-(4-nitrophenyl)butanamide, the distinct chemical environments of the protons result in a characteristic spectrum. The electron-withdrawing nitro group (NO₂) strongly deshields the aromatic protons, shifting their signals downfield. The protons on the aromatic ring ortho to the nitro group are expected to appear at the lowest field, around δ 8.2 ppm, while the protons meta to the nitro group (and ortho to the amide linker) would appear at a slightly higher field.

The amide proton (N-H) typically presents as a broad singlet in the δ 9-11 ppm region, a chemical shift influenced by solvent and concentration. The aliphatic protons of the butanamide chain exhibit predictable splitting patterns: a triplet for the terminal methyl group (CH₃), a sextet (or multiplet) for the adjacent methylene (B1212753) (CH₂), and another triplet for the methylene group alpha to the carbonyl carbon.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NO₂) | ~ 8.2 | Doublet (d) |

| Aromatic H (meta to -NO₂) | ~ 7.5 - 7.8 | Doublet (d) |

| Amide N-H | ~ 10.5 | Singlet (s) |

| -CH₂- (next to C=O) | ~ 2.4 | Triplet (t) |

| -CH₂- (middle) | ~ 1.7 | Sextet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically above δ 170 ppm. The aromatic carbons exhibit signals in the δ 120-150 ppm range; the carbon atom directly bonded to the nitro group (C-NO₂) is significantly deshielded, as is the carbon atom bonded to the amide nitrogen (C-NH). The aliphatic carbons of the butanamide chain appear in the upfield region of the spectrum (< 40 ppm). Structural confirmation relies on identifying these key carbon frameworks.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | > 170 |

| C-NO₂ (Aromatic) | ~ 145 - 150 |

| C-NH (Aromatic) | ~ 140 - 145 |

| Aromatic CH | ~ 120 - 130 |

| -CH₂- (next to C=O) | ~ 39 |

| -CH₂- (middle) | ~ 19 |

Advanced Two-Dimensional NMR Techniques for Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of connections within the butanamide chain and establishing the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular structure by connecting different fragments, such as linking the amide proton to the carbonyl carbon and the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by absorptions characteristic of its amide and nitro functionalities.

A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide (Amide I band). Another key feature is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching band near 1520 cm⁻¹ and a symmetric stretching band near 1340 cm⁻¹. Other notable peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). researchgate.netvulcanchem.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~ 3300 |

| C-H (Aromatic) | Stretch | ~ 3100 |

| C-H (Aliphatic) | Stretch | ~ 2850-2960 |

| C=O (Amide I) | Stretch | ~ 1650-1700 |

| N-O (Nitro) | Asymmetric Stretch | ~ 1520 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₁₂N₂O₃, corresponding to a monoisotopic mass of approximately 208.08 Da. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed as a prominent peak at m/z 209. Harder ionization techniques, such as Electron Impact (EI), induce more extensive fragmentation, providing a fingerprint that helps to confirm the structure. acdlabs.com The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. acdlabs.com

Key fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the nitrophenyl ring is a common pathway. This can yield a butanoyl cation ([C₄H₇O]⁺) at m/z 71.

McLafferty Rearrangement: A characteristic fragmentation for amides with a gamma-hydrogen, this involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the alpha-beta carbon bond, leading to the elimination of a neutral butene molecule and the formation of a radical cation at m/z 168. libretexts.org

Table 4: Potential Mass Fragments of this compound

| Fragment Ion | Proposed Structure / Origin | m/z |

|---|---|---|

| [C₁₀H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) | 208 |

| [C₁₀H₁₃N₂O₃]⁺ | Protonated Molecular Ion ([M+H]⁺) | 209 |

| [C₆H₆N₂O₃]⁺ | Product of McLafferty Rearrangement | 168 |

| [C₆H₅N₂O₂]⁺ | Loss of H₂O from m/z 168 | 151 |

| [C₆H₄NO₂]⁺ | 4-nitrophenyl cation | 122 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The spectrum of this compound is dominated by the highly conjugated system of the nitrophenyl group. The benzene (B151609) ring, the nitro group, and the amide group all act as chromophores.

The strong electron-withdrawing nitro group in conjugation with the benzene ring results in intense π → π* transitions. These transitions are responsible for strong absorption bands in the UV region. The non-bonding electrons on the amide nitrogen and oxygen atoms can also undergo n → π* transitions. The precise absorption maxima (λ_max) can be influenced by the solvent used. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the compound's concentration.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitroaniline (B120555) |

Advanced Analytical Methodologies for N 4 Nitrophenyl Butanamide and Amide Compounds

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For N-(4-nitrophenyl)butanamide and related amides, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is a highly effective method for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including many amide derivatives. researchgate.net

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. google.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint," allowing for the identification of the compound. libretexts.org

The qualitative analysis of amides by GC-MS relies on the interpretation of their mass spectra. The fragmentation patterns observed can provide valuable information about the structure of the molecule. libretexts.org For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present in the sample. libretexts.org By creating a calibration curve with standards of known concentration, the concentration of the analyte in an unknown sample can be accurately determined. fyxzz.cnnih.gov

Recent studies have demonstrated the utility of GC-MS for the analysis of various amide compounds. For instance, a method was developed for the qualitative and quantitative analysis of five indole (B1671886) or indazole amide synthetic cannabinoids in e-cigarette oil samples. fyxzz.cnnih.gov This method showed good selectivity, high resolution, and low detection limits, with a linear range of 0.025-1 mg/mL. fyxzz.cnnih.gov

Table 1: GC-MS Method Parameters for Amide Analysis

| Parameter | Value |

|---|---|

| Chromatographic Column | Rxi-624sil MS, 60m x 0.32mm x 1.8µm |

| Injector Temperature | 230-280°C |

| Carrier Gas | Helium (≥99.999% purity) |

| Flow Rate | 1-1.3 mL/min |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Impact (EI) |

| Ionizing Energy | 70eV |

This table presents typical GC-MS parameters for the analysis of amide compounds, based on established methods. google.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of amide compounds, particularly for non-volatile or thermally labile molecules. HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. sepscience.com

For the analysis of this compound and other aromatic amides, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity.

HPLC is widely used for purity assessment and quantification. sepscience.com Purity is often assessed using a photodiode array (PDA) detector, which can acquire UV-visible spectra across the entire chromatographic peak. sepscience.com Inconsistent spectra across a peak may indicate the presence of co-eluting impurities. sepscience.com For more definitive purity analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed, which can distinguish between co-eluting compounds based on their mass-to-charge ratios. sepscience.com

Quantitative analysis by HPLC is achieved by comparing the peak area or height of the analyte to that of a calibration curve constructed from standards of known concentrations. nih.gov The precision and accuracy of HPLC methods are critical for reliable quantification. Validation of an HPLC method typically involves assessing its linearity, precision, accuracy, and limits of detection and quantification. nih.gov

A study on the analysis of amide compounds in Piper ovatum Vahl extracts demonstrated the development and validation of an HPLC method for their quantification. nih.govnih.gov The method showed good linearity, precision, and accuracy, making it suitable for routine quality control. nih.govnih.gov Another application note details the HPLC analysis of amides on a Discovery® RP-Amide C16 column, highlighting specific conditions for their separation. sigmaaldrich.com

Table 2: HPLC Method Parameters for Amide Analysis

| Parameter | Value |

|---|---|

| Column | Metasil ODS (150 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile (A) and Water with 1.0% Acetic Acid (B) |

| Gradient Elution | 0-30 min, 0-60% A; 30-40 min, 60% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

This table outlines the HPLC conditions used for the analysis of amide compounds in a study on Piper ovatum Vahl extracts. nih.govnih.gov

Methodologies for Amide Nitrogen Analysis in Chemical Systems

The determination of amide nitrogen is crucial for characterizing chemical systems and understanding reaction kinetics. Several methods are available for this purpose, ranging from classical wet chemistry techniques to modern spectroscopic approaches.

One of the most established methods for determining nitrogen content is the Kjeldahl method. sibagropribor.ru This technique involves the digestion of the organic sample in hot, concentrated sulfuric acid, which converts the amine and amide nitrogen into ammonium (B1175870) sulfate. sibagropribor.rubuffalostate.edu The resulting ammonia (B1221849) is then distilled and titrated to determine the amount of nitrogen present. buffalostate.edu While reliable, the Kjeldahl method can be time-consuming. sibagropribor.ru

A more rapid method for the determination of primary amides involves their reaction with nitrous acid. psu.edu In this method, the amide is treated with an excess of nitrous acid, and the unreacted nitrite (B80452) is measured spectrophotometrically. psu.edu This technique is sensitive and can be used to determine small quantities of amide nitrogen. psu.edu

The Conway diffusion technique is another method for the determination of amides. psu.edu This micro-technique involves the diffusion of ammonia from an alkalized sample into a standard acid, followed by titration. psu.edu It is a rapid method that avoids the need for distillation. psu.edu

Modern instrumental techniques also play a significant role in amide nitrogen analysis. Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for investigating the molecular composition of amides in complex mixtures. odu.edu These advanced methods can provide detailed structural information about the amide compounds present. odu.edu

Table 3: Comparison of Amide Nitrogen Analysis Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Kjeldahl Method | Digestion to ammonium sulfate, distillation, and titration of ammonia. sibagropribor.rubuffalostate.edu | High accuracy and reproducibility. sibagropribor.ru | Time-consuming and requires corrosive reagents. sibagropribor.ru |

| Nitrous Acid Method | Reaction with nitrous acid and spectrophotometric determination of unreacted nitrite. psu.edu | Rapid and sensitive. psu.edu | Specific to primary amides. |

| Conway Diffusion | Micro-diffusion of ammonia from an alkalized sample into a standard acid, followed by titration. psu.edu | Rapid and avoids distillation. psu.edu | Requires careful technique. |

| FT-ICR-MS and NMR | Advanced spectroscopic techniques providing detailed molecular structure information. odu.edu | Provides detailed structural information. odu.edu | Requires specialized and expensive instrumentation. |

This table summarizes and compares different methodologies for the analysis of amide nitrogen.

Computational Chemistry Investigations of N 4 Nitrophenyl Butanamide

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure of N-(4-nitrophenyl)butanamide is not rigid; it exists as an ensemble of different conformations due to rotation around its single bonds. Understanding this conformational landscape is crucial as the molecule's shape dictates its physical properties and biological interactions. The primary degrees of freedom are the torsion angles (dihedral angles) around the C-N amide bond, the N-C bond to the phenyl ring, and the C-C bonds within the butyl chain.

Computational methods, particularly Density Functional Theory (DFT), are used to explore the potential energy surface (PES) by systematically rotating these dihedral angles and calculating the corresponding energy. researchgate.netuni-muenchen.de This process identifies low-energy minima, which represent the most stable conformations, and the energy barriers that separate them.

For this compound, key conformational features include:

Amide Bond (C-N): The amide bond exhibits a significant energy barrier to rotation due to partial double-bond character. Consequently, it predominantly exists in a planar trans conformation, which is sterically favored over the cis conformation.

N-Ar Bond Rotation: Rotation around the bond connecting the amide nitrogen to the nitrophenyl ring determines the orientation of the two planar groups relative to each other. The planarity is influenced by a balance between steric hindrance from the ortho hydrogens of the phenyl ring and electronic conjugation effects. Computational studies on similar N-aryl amides show that a non-planar (twisted) conformation is often the most stable. iucr.org

Butyl Chain Conformations: The butyl group can adopt various conformations, such as anti and gauche, around its C-C bonds. These different arrangements lead to a complex potential energy surface with multiple local minima of similar energy levels. researchgate.net

Table 6.1: Key Dihedral Angles and Conformational Preferences in this compound (Conceptual data based on studies of analogous molecules)

| Dihedral Angle | Description | Expected Stable Conformation(s) | Notes |

| O=C-N-C (Amide) | Defines amide plane geometry | ~180° (trans) | High rotational barrier, cis conformation is significantly higher in energy. |

| C-N-Cipso-Cortho | Phenyl ring twist | Non-planar (twisted) | A balance between steric repulsion and electronic conjugation. |

| N-C-C-C (Butyl) | Butyl chain flexibility | Anti and gauche | Multiple low-energy conformations are possible, contributing to molecular flexibility. |

**6.2. Electronic Structure Calculations

Electronic structure calculations reveal the distribution of electrons within the molecule, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com

In this compound, the HOMO is expected to be localized primarily on the butanamide moiety and the phenyl ring, which are relatively electron-rich. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro (NO₂) group. mdpi.com This separation of the frontier orbitals indicates a strong potential for intramolecular charge transfer upon electronic excitation.

Computational studies on the closely related molecule N-(4-nitrophenyl)maleimide using DFT (B3LYP level) have provided quantitative insights into these properties, which serve as an excellent proxy for this compound. derpharmachemica.com The presence of the nitro group significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack.

Table 6.2: Calculated FMO Properties for an Analogous N-Aryl Imide (Data adapted from computational studies on N-(4-nitrophenyl)maleimide) derpharmachemica.com

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -8.12 | Energy of the highest energy electrons; potential for electron donation. |

| LUMO Energy | -3.74 | Energy of the lowest energy empty orbital; susceptibility to electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.38 | Indicates moderate reactivity; a smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It provides a powerful visual guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Intense Negative Potential: The most negative regions (red) are located around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. These sites are the most attractive for electrophiles or hydrogen bond donors.

Positive Potential: A region of positive potential (blue) is expected around the amide N-H proton, making it a primary site for hydrogen bond donation. The protons on the aromatic ring are also rendered somewhat electron-deficient due to the influence of the nitro group.

Neutral Regions: The alkyl chain of the butyl group would appear as a largely neutral (green) region, indicating its nonpolar, hydrophobic character.

This charge distribution is critical for understanding intermolecular interactions, such as how the molecule might dock into the active site of an enzyme or interact with other reactants. dntb.gov.ua

Table 6.3: Predicted MEP Features and Reactivity of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Nitro Group Oxygens | Strongly Negative | Red | Site for electrophilic attack / H-bond acceptor |

| Carbonyl Oxygen | Negative | Red/Orange | Site for electrophilic attack / H-bond acceptor |

| Amide Hydrogen (N-H) | Strongly Positive | Blue | Site for nucleophilic attack / H-bond donor |

| Aromatic Ring Protons | Slightly Positive | Blue/Green | Weakly electrophilic sites |

| Butyl Chain | Near Neutral | Green | Non-polar, hydrophobic interactions |

Frontier Molecular Orbital (FMO) Analysis

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reactions, including the identification of transition states (TS)—the highest energy point along a reaction coordinate. Characterizing the structure and energy of a transition state is essential for understanding reaction rates and mechanisms. e3s-conferences.org

A key reaction for this compound is its hydrolysis, which cleaves the amide bond to form 4-nitroaniline (B120555) and butanoic acid. Theoretical studies on the base-catalyzed hydrolysis of simple amides have established a general mechanistic framework. nih.gov The reaction proceeds via a stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a high-energy tetrahedral intermediate. The breakdown of this intermediate is the rate-determining step.

For this compound, this mechanism would be influenced by its specific structure:

Nucleophilic Attack: The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Transition State Stabilization: The transition state for the formation of the tetrahedral intermediate involves a buildup of negative charge on the carbonyl oxygen. This charge is stabilized by the electron-withdrawing nature of the nitrophenyl group.

Solvent Effects: Explicit solvent molecules, typically water, play a crucial role in stabilizing the transition state through hydrogen bonding. Calculations have shown that the energy barrier of the reaction is highly sensitive to the number and arrangement of these solvating water molecules. nih.gov

While specific transition state calculations for this compound are not documented, the free energy barriers calculated for the hydrolysis of simpler amides provide a valuable benchmark for the energy required for this transformation.

Table 6.4: Calculated and Experimental Free Energy Barriers for Base-Catalyzed Hydrolysis of Simple Amides (Data from theoretical studies) nih.gov

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-Methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |

"In Silico" Design Methodologies in Related Amide Systems

The principles of computational chemistry are not only descriptive but also predictive, forming the basis of in silico design. Methodologies like homology modeling are particularly relevant for studying the interaction of this compound with biological systems, such as enzymes.

This compound is used as a substrate to assay the activity of amidase enzymes. To understand and engineer these enzymes for specific applications (e.g., bioremediation or biocatalysis), a three-dimensional model of the enzyme's structure is required. researchgate.net When an experimental structure (from X-ray crystallography or Cryo-EM) is not available, homology modeling can be used to build a reliable 3D model. asm.orgbiorxiv.org

The process involves the following steps:

Template Identification: The amino acid sequence of the target amidase is used to search a database (like the Protein Data Bank, PDB) for homologous proteins with known experimental structures.

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the aligned template structure.

Model Refinement and Validation: The initial model is energy-minimized to remove steric clashes and its quality is assessed using various stereochemical checks (e.g., Ramachandran plots). asm.orgscribd.com

Once a validated homology model of an amidase is built, it can be used for molecular docking studies. In these simulations, a ligand like this compound is computationally placed into the enzyme's active site to predict its binding mode and affinity. biorxiv.orgacs.org These insights are invaluable for structure-based drug design and for rational protein engineering, where specific amino acid mutations can be introduced in silico to enhance the enzyme's activity or alter its substrate specificity toward related amide compounds. rsc.org

Molecular Docking Studies (focused on binding site characterization)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. While specific molecular docking studies detailing the binding site characterization for this compound are limited in publicly available literature, research on structurally analogous compounds provides significant insights into its potential molecular interactions and biological targets.

Interaction with 4-Aminobutyrate Transaminase (ABAT)

An extensive in silico study was conducted on a series of gamma-aminobutyric acid (GABA) derivatives to analyze their inhibitory activity against the enzyme 4-aminobutyrate transaminase (ABAT), a key target for regulating GABA levels in the brain. researchgate.netnih.govnih.gov Among the compounds tested was 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)butanamide , a close structural analog of this compound. researchgate.netresearchgate.net

The study involved docking these derivatives into the active site of a homology-modeled human ABAT protein to elucidate their binding interactions. researchgate.net The binding site of human ABAT was characterized by the presence of several key amino acid residues that interact with the ligands. researchgate.netresearchgate.net For the series of GABA derivatives, which includes the this compound moiety, significant interactions within the active site were observed. The compound 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)butanamide (designated as compound 4f in the study) was identified as one of the more potent inhibitors based on its calculated binding energy. researchgate.net

The research highlights the importance of the butanamide scaffold and the substituted phenyl ring in occupying the binding pocket of the enzyme. Although the specific amino acid contacts for the this compound portion of the analog were not individually detailed, the collective analysis provides a foundational understanding of how this chemical motif fits within the ABAT active site.

Table 1: Molecular Docking Data for this compound Analog

| Compound | Target Protein | Key Findings | Reference |

|---|

Potential Interaction with Sigma Receptors

Separate research has focused on derivatives containing the N-(4-nitrophenyl)propyl group for their interaction with sigma receptors (S1R and S2R), which are implicated in various neurological conditions. nih.govresearchgate.net Photoaffinity labeling studies using N-[3-(4-nitrophenyl)propyl]-N-dodecylamine successfully identified Histidine 154 as a key interaction point within the sigma-1 receptor binding site. nih.gov While the linker and secondary amine differ from this compound, this research demonstrates the affinity of the 4-nitrophenyl group for this particular receptor family. These findings suggest that this compound could also potentially bind to sigma receptors, although specific docking studies would be required to confirm the binding mode and characterize the specific interactions of its butanamide core within the receptor's binding pocket.

Applications of N 4 Nitrophenyl Butanamide in Synthetic and Materials Chemistry

Role as a Chemical Building Block in Complex Molecule Synthesis

The structural attributes of N-(4-nitrophenyl)butanamide make it an important precursor in the synthesis of more elaborate chemical entities. Its reactive sites allow for a variety of chemical modifications, rendering it a valuable starting material for constructing complex molecular architectures.

Synthesis of Heterocyclic Compounds (e.g., Pyridine (B92270) and Pyrimidine (B1678525) Derivatives)

This compound, or more specifically its derivative N-(4-nitrophenyl)-3-oxobutanamide, serves as a key reactant in the synthesis of certain heterocyclic compounds. uobasrah.edu.iquobaghdad.edu.iq For instance, it is utilized in Biginelli-type reactions to produce pyrimidine derivatives. uobasrah.edu.iq In a typical synthesis, N-(4-nitrophenyl)-3-oxobutanamide is reacted with an aldehyde (such as indole-3-carboxaldehyde (B46971) or piperonal) and thiourea (B124793) in the presence of an acid catalyst to yield substituted pyrimidines. uobasrah.edu.iquobaghdad.edu.iq These reactions are monitored by thin-layer chromatography and the resulting products are characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. uobasrah.edu.iq

While direct synthesis of pyridine derivatives from this compound is less commonly documented, the broader class of N-aryl amides is instrumental in constructing such heterocyclic systems. The general reactivity of the amide and the aromatic nitro group can be exploited in multi-step synthetic pathways to build pyridine rings.

Construction of Diverse N-Aryl Amide Scaffolds

The this compound structure is a quintessential N-aryl amide. This class of compounds is fundamental in medicinal chemistry and drug discovery due to the prevalence of the N-aryl amide linkage in biologically active molecules. The synthesis of diverse N-aryl amide scaffolds often involves the acylation of an aniline (B41778) derivative, in this case, 4-nitroaniline (B120555), with a carboxylic acid derivative like butyryl chloride or butyric anhydride (B1165640). The resulting this compound can then be further functionalized. For example, the nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions to introduce further diversity. This versatility makes this compound and its analogues valuable intermediates in the generation of libraries of compounds for screening in drug development programs.

Development of Novel Materials and Functional Systems

The application of this compound extends into the realm of materials science. While not a polymer itself, its structural motifs are relevant to the study of polyamides. The amide linkage in this compound is analogous to the repeating amide bonds found in nylons. This makes it a useful model compound for investigating the properties and degradation of such polymers.

Furthermore, butanamide derivatives, in a broader sense, have been explored as components in the development of functional materials. For instance, they have been incorporated into structures designed to act as inhibitors for enzymes like lipoxygenase and histone deacetylase, suggesting potential applications in biotechnology and medicine. researchgate.net The study of how these molecules interact with biological systems can inform the design of new materials with specific functions.

Substrate in Enzymatic Transformations for Chemical Processes

The amide bond in this compound is susceptible to cleavage by certain enzymes, making it a valuable tool for studying enzymatic reactions and developing biocatalytic processes. researchgate.netresearchgate.net

Enzymatic Hydrolysis of Amide Bonds by Hydrolases (e.g., Nylonases)

This compound serves as a chromogenic substrate for assaying the activity of various hydrolases, particularly amidases and nylonases. researchgate.netresearchgate.netnrel.gov The enzymatic hydrolysis of the amide bond in this compound releases p-nitroaniline, a yellow-colored compound that can be easily quantified using spectrophotometry. researchgate.netresearchgate.netnrel.gov This allows for a continuous and straightforward method to monitor enzyme activity. chemrxiv.org

This assay has been employed to screen a wide range of enzymes for their ability to hydrolyze amide bonds, which is a key step in the enzymatic degradation of nylon. researchgate.netresearchgate.net Studies have shown that some enzymes can achieve complete hydrolysis of this compound in a very short time, indicating high catalytic efficiency. However, it has also been noted that the hydrolysis of this small molecule may not always be an accurate predictor of an enzyme's activity on the much larger nylon polymer. chemrxiv.org

The table below summarizes the use of this compound in enzymatic assays.

| Enzyme Type | Purpose of Assay | Detection Method | Key Finding | Reference |

| Nylonases | Screening for amide bond hydrolysis activity | Spectrophotometric detection of p-nitroaniline | Identifies potential enzymes for nylon degradation | researchgate.netresearchgate.net |

| Amidases | Evaluating catalytic efficiency | Spectrophotometric detection of p-nitroaniline | Some enzymes show rapid hydrolysis | |

| Hydrolases | Continuous monitoring of enzyme activity | Spectrophotometric detection of p-nitroaniline | Provides a convenient assay for enzyme kinetics | nrel.govchemrxiv.org |

Contribution to Green and Sustainable Chemistry Processes via Biocatalysis

The use of enzymes, or biocatalysis, is a cornerstone of green and sustainable chemistry. nih.gov Enzymatic reactions are often more selective, occur under milder conditions, and generate less waste compared to traditional chemical methods. nih.gov The study of the enzymatic hydrolysis of this compound contributes to this field in several ways.

By providing a simple assay for nylonase activity, it aids in the discovery and development of enzymes that can be used for the bioremediation of nylon waste and the recycling of polyamides. researchgate.net The enzymatic breakdown of nylon into its constituent monomers offers a more environmentally friendly alternative to chemical recycling methods, which often require harsh conditions and produce mixed byproducts. researchgate.net The insights gained from studying the interaction of enzymes with this compound can guide the engineering of more efficient and robust biocatalysts for industrial applications, furthering the goals of a circular economy for plastics. researchgate.netresearchgate.net

Broader Mechanistic Studies Pertaining to N Aryl Amide Formation

Catalyst Design and Engineering for Amidation Reactions

The development of effective catalysts is central to advancing N-aryl amide synthesis. Catalytic approaches are generally preferred over stoichiometric methods, which often generate significant waste. The field has seen the evolution of several classes of catalysts, each with distinct advantages.

Transition Metal Catalysis: Palladium, copper, and nickel are the most extensively used transition metals for N-aryl amidation. numberanalytics.com

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination is a prominent method for C-N bond formation. syr.edu Catalyst development has progressed through generations of phosphine (B1218219) ligands designed to enhance catalytic activity and broaden substrate scope. syr.eduwikipedia.org Early systems used simple triarylphosphines, while later generations introduced sterically hindered and electron-rich monodentate biarylphosphine ligands (e.g., XPhos, BrettPhos) and bidentate ligands (e.g., xantphos). nih.govacs.org These advanced ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amide, and reductive elimination of the N-aryl amide product. syr.eduwikipedia.org The design of ligands with specific properties, such as electron-deficient P-bound groups, has been shown to be crucial for coupling challenging substrates like acyclic secondary amides. nih.gov

Copper-Catalyzed Systems: Copper-mediated N-arylation, known as the Ullmann condensation or Goldberg reaction, is a classical method that has been revitalized with modern catalyst design. nih.govbeilstein-journals.orgmdpi.com While early Ullmann reactions required harsh conditions and stoichiometric copper, the introduction of ligands such as diamines, amino acids, and Schiff bases has enabled catalytic transformations under milder conditions. nih.govresearchgate.netbeilstein-journals.org Copper catalysts are valued for being more cost-effective and sustainable than their palladium counterparts. beilstein-journals.org Heterogeneous copper catalysts, like CuO supported on various materials, have also been engineered to facilitate catalyst recovery and reuse. mdpi.com

Other Metal Catalysts: Nickel, cobalt, iridium, and manganese have emerged as effective catalysts for N-arylation. mdpi.comresearchgate.netorganic-chemistry.orgmdpi.com Nickel catalysts, particularly with DalPhos ligands, have shown broad substrate scope, including the use of (hetero)aryl chlorides and phenol-derived electrophiles. researchgate.net Boron-derived catalysts, including various boronic acids and borate (B1201080) esters, have been developed for direct amidation under mild conditions, proving effective even for sensitive and functionalized substrates like unprotected amino acids. mdpi.com

Organocatalysis and Biocatalysis: To circumvent the use of metals, organocatalysis has been explored. Small organic molecules like 4-(dimethylamino)pyridine (DMAP) can catalyze amidation reactions. numberanalytics.com Biocatalysis, employing enzymes like lipases and amidases, offers a highly selective and environmentally benign route to amide synthesis under very mild conditions. numberanalytics.com

Table 1: Overview of Catalyst Systems for N-Aryl Amidation

| Catalyst Type | Metal Center | Common Ligands/Variants | Key Features |

| Buchwald-Hartwig | Palladium (Pd) | Biarylphosphines (XPhos, BrettPhos), Xantphos | High efficiency, broad substrate scope, mild conditions. nih.govacs.org |

| Ullmann/Goldberg | Copper (Cu) | Diamines, Amino Acids, Schiff Bases, Oxalamides | Cost-effective, sustainable, improved by modern ligands. nih.govbeilstein-journals.orgwikipedia.org |

| Boron-Based | Boron (B) | Boronic acids, Borate esters (e.g., B(OCH₂CF₃)₃) | Metal-free, mild conditions, tolerates functional groups. mdpi.com |

| Other Transition Metals | Ni, Co, Ir, Mn | DalPhos (for Ni), Pincer complexes (for Mn) | Provides alternative reactivity and substrate compatibility. mdpi.comresearchgate.net |

| Organocatalysis | N/A | DMAP and derivatives | Metal-free, lower toxicity. numberanalytics.com |

| Biocatalysis | N/A | Lipases, Amidases | High selectivity, environmentally friendly, very mild conditions. numberanalytics.com |

Substrate Scope and Limitations in Diverse N-Arylation Methodologies

The utility of any N-arylation method is defined by its substrate scope—the range of amines and arylating agents that can be successfully coupled—and its inherent limitations.

Amine and Amide Scope: Modern catalytic systems have significantly expanded the range of compatible nitrogen nucleophiles.

Primary and Secondary Amines: Both primary and secondary aliphatic and aromatic amines are now routinely used in palladium- and copper-catalyzed reactions. organic-chemistry.orglibretexts.org However, secondary amines can be more challenging due to increased steric hindrance, which can slow the reaction rate. libretexts.orgacs.org

Amides, Imides, and Sulfonamides: The direct N-arylation of amides, imides, carbamates, and sulfonamides is more difficult due to their lower nucleophilicity compared to amines. nih.govbeilstein-journals.org However, specialized catalyst systems, often employing strong bases and sophisticated ligands, have been developed to overcome this challenge. nih.gov For example, the use of a unique biaryl phosphine ligand enabled the efficient Pd-catalyzed N-arylation of acyclic secondary amides with aryl triflates and chlorides. nih.gov Copper-catalyzed systems have also proven effective for the N-arylation of amides, imides, and sulfonamides using arylboroxines. beilstein-journals.org

Arylating Agent Scope: The choice of arylating agent is critical and has expanded beyond traditional aryl halides.

Aryl Halides: Aryl iodides and bromides are the most common substrates. Aryl chlorides, being more affordable but less reactive, have become viable substrates with the development of highly active catalysts, such as those using proazaphosphatrane or DalPhos ligands. researchgate.netnih.gov

Aryl Triflates, Nonaflates, and Tosylates: These pseudohalides are excellent alternatives to aryl halides and are often more reactive, enabling couplings with challenging nucleophiles or at lower temperatures. nih.gov

Arylboronic Acids and Derivatives: The Chan-Lam coupling utilizes arylboronic acids, boroxines, or other organoboron reagents as the aryl source in copper-catalyzed reactions. beilstein-journals.org This approach avoids the use of a stoichiometric base, broadening functional group compatibility.

Limitations: Despite significant progress, limitations remain.

Steric Hindrance: Highly substituted aryl halides (e.g., with ortho-substituents) or bulky amines can significantly decrease reaction rates and yields due to steric hindrance around the metal center. syr.edu

Functional Group Incompatibility: Certain functional groups can be incompatible with the reaction conditions. For example, strong bases like sodium tert-butoxide may not be suitable for substrates with ester or nitro groups. libretexts.org Some functional groups, like azo groups, can act as catalyst poisons. libretexts.org

Harsh Conditions: Classical Ullmann reactions were limited by the need for high temperatures and were often restricted to electron-deficient aryl halides. wikipedia.orgmdpi.com While modern ligands have mitigated this, some transformations still require elevated temperatures. mdpi.com

Influence of Solvent Systems and Reaction Conditions on Amide Coupling Efficiency

The efficiency, selectivity, and rate of N-aryl amide coupling reactions are highly dependent on the chosen solvent, base, temperature, and other reaction parameters. numberanalytics.compnas.org

Solvent Systems: The solvent plays a critical role in solubilizing reactants and catalysts and can influence the stability of intermediates.

Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethers like dioxane and tetrahydrofuran (B95107) (THF) are commonly used. numberanalytics.commjcce.org.mkacademie-sciences.fr Toluene is also frequently employed, particularly in higher-temperature reactions. mdpi.commdpi.com

Green Solvents: In an effort to improve the environmental footprint of these reactions, alternative "green" solvents have been investigated. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and cyclopentyl methyl ether (CPME) have been identified as effective replacements for less desirable solvents like DMF and dichloromethane (B109758) in many amidation processes. rsc.org

Protic and Aqueous Systems: While less common, reactions in protic solvents like ethanol (B145695) or even water have been developed. beilstein-journals.orgmjcce.org.mkrsc.org A copper-catalyzed N-arylation of amines with aryliodonium ylides was successfully performed in water. nih.gov The use of lipids, such as vegetable oils, has also been explored as a sustainable solvent medium for Buchwald-Hartwig aminations. acs.org

Reaction Conditions:

Base: The choice of base is critical for deprotonating the amide or amine nucleophile, making it reactive toward the catalyst complex. Common inorganic bases include cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium tert-butoxide (NaOt-Bu). nih.govnih.gov The strength of the base must be matched to the pKa of the nucleophile and the tolerance of other functional groups on the substrates. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also used, particularly in nickel-catalyzed systems. researchgate.net

Temperature and Pressure: Amidation reactions are often run at elevated temperatures (e.g., 80-140 °C) to ensure reasonable reaction rates. mdpi.commdpi.com However, the development of more active catalysts has enabled many transformations to occur at or near room temperature. organic-chemistry.orgscispace.com In some cases, applying modest pressure has been shown to improve reaction conversion, particularly in continuous-flow systems. researchgate.net

Additives: Additives can significantly influence reaction outcomes. For instance, in carbodiimide-mediated couplings, additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields. nih.govnih.gov The presence of trace impurities or additives in solvents, such as hydrolysis products in lipids, can also have a decisive effect on the efficiency of cross-coupling reactions. acs.org

Table 2: Influence of Reaction Parameters on N-Aryl Amidation

| Parameter | Common Choices | Influence on Reaction |

| Solvent | Toluene, Dioxane, DMF, 2-MeTHF, Water | Affects solubility, catalyst stability, and reaction rate. Greener alternatives are increasingly sought. mdpi.comrsc.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, DBU | Deprotonates the N-H bond; choice depends on substrate pKa and functional group tolerance. nih.govresearchgate.net |

| Temperature | Room Temp. to 180 °C | Higher temperatures generally increase reaction rates but can lead to side products. mdpi.comscispace.comresearchgate.net |

| Ligand | Phosphines, Diamines, N-Heterocyclic Carbenes (NHCs) | Crucial for catalyst stability and activity; dictates substrate scope and reaction efficiency. syr.edunih.gov |

| Pressure | Atmospheric to ~50 bar | Can improve conversion in certain systems, especially in flow chemistry. researchgate.net |

Future Directions in N 4 Nitrophenyl Butanamide Research

Exploration of Novel and Environmentally Benign Synthetic Pathways

The traditional synthesis of N-(4-nitrophenyl)butanamide often involves the reaction of 4-nitroaniline (B120555) with acylating agents like butanoyl chloride or butyric anhydride (B1165640). While effective, these methods can involve harsh reagents and generate undesirable byproducts. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety.

Key areas of exploration include:

Enzymatic Synthesis : The use of biocatalysts, such as lipases, presents a promising green alternative. vulcanchem.com Enzymatic reactions are highly specific, occur under mild conditions, and can reduce the formation of side products. Research in this area would focus on identifying robust enzymes capable of efficiently catalyzing the amidation between a butyric acid derivative and 4-nitroaniline.

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. vulcanchem.com Future studies could optimize microwave parameters for the synthesis of this compound, potentially leading to rapid and efficient production.

Deep Eutectic Solvents (DES) : These novel solvents, which are often biodegradable and have low toxicity, are emerging as environmentally friendly reaction media. academie-sciences.fr A mixture of choline (B1196258) chloride and urea, for example, has been successfully used as a recyclable medium for the Ugi multicomponent reaction, a powerful tool for generating amide derivatives. academie-sciences.fr Investigating the synthesis of this compound in various DES formulations could offer a sustainable alternative to volatile organic solvents. academie-sciences.fr

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. vulcanchem.com | Screening and engineering of robust lipase (B570770) or amidase enzymes. |

| Microwave-Assisted | Faster reaction times, increased yields, lower energy use. vulcanchem.com | Optimization of microwave parameters (power, temperature, time). |

| Deep Eutectic Solvents | Use of non-toxic, biodegradable, and recyclable solvents. academie-sciences.fr | Formulation of suitable DES and testing reaction efficiency. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. academie-sciences.fr | Development of multicomponent reaction strategies. |

Development of Advanced Spectroscopic and Analytical Characterization Techniques

While standard techniques like NMR and IR spectroscopy are used for structural confirmation, future research will benefit from more advanced analytical methods to probe deeper into the compound's properties and interactions. These techniques are crucial for understanding its behavior in complex systems and for quality control in its applications.

Future trends in characterization include:

Advanced Mass Spectrometry : Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) are vital for accurately quantifying the compound and its degradation products, like p-nitroaniline, in complex biological or environmental matrices.

Intermolecular Interaction Analysis : To understand how this compound molecules arrange in a solid state and interact with other molecules, advanced crystallographic analysis will be employed. Hirshfeld surface (HS) analysis and 2D fingerprint plots can quantitatively map and visualize intermolecular contacts, providing insights into the forces that stabilize the crystal structure. researchgate.net

Molecular Dynamics (MD) Simulations : These computational techniques complement experimental methods by simulating the movement and interaction of molecules over time. MD simulations can be used to study the compound's interaction with solvents, such as water, by calculating radial distribution functions (RDFs), which provide information on its solvation shell and interaction properties. uantwerpen.be

In-situ Spectroscopic Monitoring : For applications like biodegradation studies, techniques that allow for real-time monitoring of the reaction are invaluable. Spectrophotometric assays that track the release of chromophoric products, such as p-nitroaniline, provide kinetic data on enzymatic hydrolysis. researchgate.net

Expansion of Non-Biological Applications in Chemical Synthesis and Materials Science

While this compound is well-known as a model substrate for studying enzymatic hydrolysis, its potential extends into non-biological domains, particularly in organic synthesis and materials science. researchgate.net The presence of the nitro group and the amide linkage provides reactive sites for further chemical modification.

Promising areas for future development include:

Synthetic Building Block : The compound can serve as a versatile intermediate or building block for creating more complex molecules. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions to build new molecular architectures. This makes it a precursor for synthesizing specialty chemicals, including pharmaceutical intermediates and other fine chemicals. vulcanchem.com

Polymer and Materials Science : Amide-containing compounds are fundamental to polymer chemistry. Analogs of this compound are explored as components in advanced materials. vulcanchem.com Future research could focus on incorporating this molecule into polymer backbones or as a functional additive to create materials with specific properties, such as enhanced thermal stability, controlled hydrophobicity, or specific mechanical characteristics. vulcanchem.com

Nanomaterials and Pigments : The nitroaromatic structure is a common feature in pigments and dyes. industrialchemicals.gov.au There is potential to explore the use of this compound in the development of novel nanomaterials, where it could function as a pigment or a functional component in nano-devices. Its azo-containing analogs are already used in applications like paints and marking materials. industrialchemicals.gov.au

| Application Area | Role of this compound | Potential Outcome |

| Organic Synthesis | Intermediate/Precursor vulcanchem.com | Synthesis of pharmaceuticals, fine chemicals. |

| Polymer Science | Monomer/Functional Additive | Materials with improved thermal or mechanical properties. vulcanchem.com |

| Materials Science | Pigment/Colorant | Development of novel nanomaterials and specialty colorants. industrialchemicals.gov.au |

Enhanced Computational Modeling for Predictive Chemical Design and Reactivity

Computational chemistry offers powerful tools to predict molecular properties and reactivity, accelerating research and reducing the need for extensive trial-and-error experimentation. kth.se For this compound, enhanced computational modeling can provide fundamental insights into its electronic structure, stability, and reaction mechanisms.

Future research will likely leverage:

Density Functional Theory (DFT) : DFT calculations are instrumental in investigating electronic properties. researchgate.net These methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of chemical reactivity and stability. researchgate.netcolab.ws Molecular Electrostatic Potential (MEP) maps can visualize charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Reactivity Descriptors : Quantum mechanical descriptors, such as the electrophilicity index, can be calculated to provide a quantitative measure of reactivity, helping to predict how the molecule will behave in different chemical environments. colab.ws Machine learning models are being developed to predict these descriptors rapidly from a 2D molecular structure, enabling high-throughput screening. chemrxiv.org

Molecular Docking and Simulation : In the context of its interaction with enzymes or materials, molecular docking can predict the preferred binding orientation and affinity. researchgate.net This is crucial for designing more effective enzyme substrates or understanding how the molecule integrates into a material's structure.

Machine Learning for Materials Design : By generating large datasets of hypothetical related structures and using machine learning models to predict their properties, researchers can identify candidates with desired characteristics, such as "ultrastable" frameworks for specific applications. mit.edu This data-driven approach can guide the synthesis of new materials derived from this compound with optimized performance. mit.edu

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. researchgate.net | HOMO-LUMO gap, charge distribution (MEP), stability. colab.ws |

| Reactivity Descriptors | Prediction of chemical behavior. colab.wschemrxiv.org | Electrophilicity, sites for nucleophilic/electrophilic attack. |

| Molecular Docking | Simulating interactions with proteins/materials. researchgate.net | Binding affinity and orientation. |

| Machine Learning | High-throughput screening of derivatives. mit.edu | Stability, deliverable capacity for gas storage, etc. mit.edu |

Q & A

Q. What are the standard synthetic routes for N-(4-nitrophenyl)butanamide, and how are they optimized?

this compound is typically synthesized via amidation reactions. A validated method involves coupling 4-(2’-fluoro-[1,1’-biphenyl]-4-yl)butanoic acid with 4-nitroaniline using PyBOP® as a coupling agent in dry DMF, followed by purification via flash chromatography (silica gel, EtOAc/Hexane), yielding 78% . For analogous compounds, reaction conditions (e.g., solvent choice, temperature) and substituent effects (e.g., electron-withdrawing nitro groups) significantly influence yield and purity. Flash chromatography and recrystallization are standard purification methods .

Q. How is this compound characterized structurally and analytically?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with nitro group deshielding observed near δ 8.2 ppm (aromatic protons) .

- IR spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) for molecular weight validation .

- X-ray crystallography : Resolves bond angles and crystal packing, though limited data exists for this specific compound .

Q. What are the key physicochemical properties of this compound?

- Molecular weight : ~222.20 g/mol (calculated for CHNO) .

- Solubility : Limited aqueous solubility due to the nitro and amide groups; typically dissolves in polar aprotic solvents (DMF, DMSO) .

- Thermal stability : Melting points for analogs range from 199–285°C, suggesting moderate thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) often arise from:

- Assay variability : Differences in cell lines (e.g., P. aeruginosa MH602 vs. human fibroblasts) or endpoint measurements (e.g., GFP expression vs. MTT assays) .

- Structural modifications : Substitutions (e.g., fluorine or trifluoromethyl groups) alter pharmacokinetics and target binding. For example, 4-(trifluoromethyl)benzamide analogs show enhanced bioactivity due to increased lipophilicity .

- Dose-response validation : Replicate studies with standardized protocols (e.g., IC determination) are critical .

Q. What methodologies are recommended for studying the enzyme inhibition mechanisms of this compound derivatives?

- Kinetic assays : Measure substrate turnover rates (e.g., spectrophotometric monitoring of nitro group reduction).

- Docking simulations : Use software like AutoDock to predict binding interactions with enzyme active sites (e.g., tubulin or histone methyltransferases) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme activities .

Q. How can researchers optimize the pharmacological profile of this compound for anticancer applications?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Structure-activity relationship (SAR) studies : Systematically modify the phenyl ring (e.g., halogenation) or amide linker to improve potency and reduce toxicity .

- In vivo models : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models and assess tumor growth inhibition .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Matrix interference : Use LC-MS/MS with selective multiple reaction monitoring (MRM) transitions to isolate the compound from biological samples .

- Degradation products : Forced degradation studies (e.g., exposure to heat/light) identify impurities, which are quantified via HPLC with UV detection at 254 nm (nitro group absorption) .

Methodological Notes

- Synthetic reproducibility : Reagent purity (e.g., anhydrous DMF) and inert atmospheres minimize side reactions .

- Biological assays : Include positive controls (e.g., benomyl for tubulin inhibition) and validate results across ≥3 independent experiments .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products